molecular formula C12H14F2N4O B153274 (2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL CAS No. 126916-57-2

(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL

Cat. No. B153274
M. Wt: 268.26 g/mol
InChI Key: WLRHCBVCBRGQHN-PRHODGIISA-N
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Description

“(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL” is a heterocyclic organic compound . It has a molecular weight of 268.2625664 and a molecular formula of C12H14F2N4O .


Molecular Structure Analysis

The molecular structure of this compound involves a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a butanol group and a phenyl group with two fluorine substitutions .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 471.5±55.0 °C and a predicted density of 1.38±0.1 g/cm3 . Its melting point is 123-124 °C .

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for this compound are not specified in the available resources. It’s possible that it could have potential applications in various fields of research, given its complex structure and the presence of functional groups that are often seen in bioactive compounds .

properties

IUPAC Name

(2R,3R)-3-amino-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N4O/c1-8(15)12(19,5-18-7-16-6-17-18)10-3-2-9(13)4-11(10)14/h2-4,6-8,19H,5,15H2,1H3/t8-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRHCBVCBRGQHN-PRHODGIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450184
Record name (2R,3R)-3-Amino-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-3-Amino-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

CAS RN

126916-57-2
Record name (2R,3R)-3-Amino-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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